molecular formula C26H24N2OS B2728295 3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 1235286-42-6

3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2728295
CAS No.: 1235286-42-6
M. Wt: 412.55
InChI Key: BQCSACAQRSOBBF-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is a synthetic chemical compound of significant interest in biomedical research for its potential as a modulator of transient receptor potential (TRP) channels, particularly the TRPM8 receptor (a target for inducing cooling sensations) . Its molecular structure, which incorporates a propanamide core with diphenyl and dual heteroaromatic methyl groups (pyridine and thiophene), is characteristic of compounds investigated for influencing ion channel activity and intracellular signaling pathways . Research into structurally similar N-substituted propanamide compounds suggests potential application in studying cellular processes related to ion channel function . This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2OS/c29-26(17-25(22-9-3-1-4-10-22)23-11-5-2-6-12-23)28(18-21-14-16-30-20-21)19-24-13-7-8-15-27-24/h1-16,20,25H,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCSACAQRSOBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the amide bond: This can be achieved by reacting a carboxylic acid derivative with an amine.

    Introduction of the pyridin-2-ylmethyl and thiophen-3-ylmethyl groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of heterocyclic compounds, including derivatives of pyridine and thiophene, as antiviral agents. The structural motifs found in 3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide suggest it may exhibit similar properties. Research into related compounds has shown efficacy against various viral pathogens, indicating a promising avenue for further investigation into this compound's antiviral potential .

Antimicrobial Properties

The compound's structural characteristics align with known antimicrobial agents. Studies on similar compounds have demonstrated significant antibacterial and antifungal activities. For instance, derivatives with thiophene rings have been shown to inhibit the growth of pathogenic bacteria and fungi effectively . This suggests that this compound could be explored for its antimicrobial properties.

Structure–Activity Relationship Studies

Understanding how structural modifications affect biological activity is crucial in drug design. Research involving analogs of this compound can provide insights into optimizing efficacy and reducing toxicity. For example, modifications to the phenyl or pyridine rings could enhance binding affinity to target proteins or improve metabolic stability .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of similar compounds and evaluated their biological activities against Mycobacterium tuberculosis. The results indicated that certain structural features significantly influenced their potency as inhibitors of bacterial growth. This approach could be replicated with this compound to identify effective analogs .

Case Study 2: Computational Docking Studies

Computational studies have been employed to predict the binding interactions of similar compounds with target enzymes involved in viral replication. These studies can be adapted for this compound to elucidate its mechanism of action against specific viral targets .

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of pyridine, thiophene, and diphenyl groups. Below is a comparative analysis with key analogs:

Substituent Variations on the Amide Nitrogen

  • Compound A : N-(Pyridin-2-ylmethyl)-3-(4-hydroxyphenyl)propanamide (from )
    • Structure : Lacks the thiophene and diphenyl groups but retains the pyridine-methylamide motif.
    • Activity : Demonstrates carbonic anhydrase inhibitory activity, attributed to the hydroxylphenyl group enhancing hydrogen bonding .
  • Compound B : N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide (from )
    • Structure : Replaces pyridine/thiophene with benzimidazole and indole.
    • Activity : Shows acetylcholinesterase inhibition (IC₅₀ ~ 2.1 µM), suggesting heterocyclic substituents improve target binding .
  • Compound C: 3,3-Bis(4-((tert-butyldimethylsilyl)oxy)phenyl)-N-(pyridin-2-ylmethyl)propanamide (from ) Structure: Shares the diphenylpropanamide core but includes bulky silyl-protected hydroxyl groups. Application: Used in synthetic intermediates for polyimide monomers, emphasizing steric effects on reactivity .

Backbone and Functional Group Modifications

  • Compound D : N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide (from )
    • Structure : Contains a sulfonamide group instead of thiophene/pyridine.
    • Physical Properties : Melting point increases by 15–20°C compared to precursors, indicating enhanced crystallinity due to sulfonamide hydrogen bonding .
  • Compound E: 2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (from ) Structure: Substitutes thiophene with thiazole and adds a phenoxy group. Relevance: Highlights the role of sulfur-containing heterocycles in improving solubility and metabolic stability .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Molecular Weight (g/mol) Notable Activity/Property Reference
Target Compound Pyridin-2-ylmethyl, thiophen-3-ylmethyl, diphenyl ~430 (estimated) Hypothesized enzyme inhibition
Compound A Pyridin-2-ylmethyl, 4-hydroxyphenyl 298.34 Carbonic anhydrase inhibition
Compound B Benzimidazole, indole 363.45 Acetylcholinesterase inhibition
Compound C tert-Butyldimethylsilyl, diphenyl ~620 (estimated) Polyimide precursor
Compound D Sulfonamide, 3-nitrophenyl 441.48 High crystallinity (Δmp = +15–20°C)

Biological Activity

3,3-Diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide, with the CAS number 1235286-42-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial and antifungal activities, as well as its implications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C26H24N2OSC_{26}H_{24}N_{2}OS, with a molecular weight of 412.5 g/mol. The compound features a complex structure that includes phenyl, pyridine, and thiophene moieties, which are known to contribute to various biological activities.

PropertyValue
CAS Number1235286-42-6
Molecular FormulaC26H24N2OS
Molecular Weight412.5 g/mol

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing pyridine and thiophene rings have shown effectiveness against various bacterial strains. In vitro tests indicated that certain derivatives could inhibit the growth of harmful bacteria, suggesting that the presence of halogen substituents in related compounds enhances their bioactivity .

Antifungal Activity

In addition to antibacterial effects, the compound may also exhibit antifungal activity. Research into related alkaloids has shown that modifications in the chemical structure can lead to increased efficacy against fungal pathogens. The mechanisms of action often involve disruption of cell membrane integrity or interference with fungal metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies have indicated that variations in substituents on the phenyl or thiophene rings can significantly impact the compound's potency against specific targets. For example, modifications on the pyridine moiety have been linked to enhanced activity against Mycobacterium tuberculosis in similar compounds .

Case Studies

  • Antimicrobial Screening : A study evaluated a series of pyridine and thiophene derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to this compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .

Q & A

Basic: What are the recommended methods for synthesizing 3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide, and how can purity be optimized?

Methodological Answer:
A multi-step synthesis is typically employed:

Core Formation: React diphenylacetic acid with a coupling agent (e.g., EDCI/HOBt) to generate the propanamide backbone.

Dual Alkylation: Introduce pyridin-2-ylmethyl and thiophen-3-ylmethyl groups via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base in DMF).

Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product.

Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H/13C^{13}C NMR spectroscopy.
Key Considerations: Monitor reaction progress with TLC and adjust stoichiometry to minimize byproducts like unreacted intermediates .

Basic: How should researchers characterize the crystalline structure of this compound, and which software tools are recommended?

Methodological Answer:

Crystallization: Use slow evaporation from a mixed solvent system (e.g., dichloromethane/pentane) to obtain single crystals.

X-ray Diffraction: Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Refinement: Employ SHELXL (for small-molecule refinement) or Mercury CSD (for visualization and packing analysis).

Validation: Cross-check bond lengths/angles against Cambridge Structural Database (CSD) entries for similar propanamide derivatives.
Note: SHELXL is robust for handling twinned crystals or high-resolution data, while Mercury aids in identifying intermolecular interactions (e.g., π-stacking between phenyl groups) .

Advanced: How can researchers resolve contradictions between computational and experimental data for this compound’s conformational stability?

Methodological Answer:

Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict ground-state geometries.

Experimental Validation: Compare with X-ray crystallography or 1H^1H-NOESY NMR to assess intramolecular interactions (e.g., steric hindrance between pyridine and thiophene groups).

Statistical Analysis: Use Mercury’s packing similarity tool to identify discrepancies in lattice parameters versus simulated structures.

Adjust Parameters: Re-optimize computational models by incorporating solvent effects or dispersion corrections (e.g., Grimme’s D3) .

Advanced: What strategies are effective for analyzing potential biological interactions of this compound, given its structural features?

Methodological Answer:

Target Identification: Screen against kinase or GPCR libraries (common targets for pyridine/thiophene-containing compounds).

In Vitro Assays: Use fluorescence polarization for binding affinity studies or cell-based assays (e.g., luciferase reporters for receptor activation).

Docking Studies: Perform molecular docking (AutoDock Vina) with PyMOL visualization, focusing on the propanamide linker’s flexibility.

Data Cross-Check: Compare results with structurally related compounds (e.g., antiviral propanamides in ) to validate mechanisms .

Advanced: How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) during structural elucidation?

Methodological Answer:

Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

Dynamic Effects: Conduct variable-temperature NMR to detect conformational exchange broadening.

Isotopic Labeling: Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to resolve overlapping signals.

Comparative Analysis: Cross-reference with databases (e.g., PubChem or CSD) for analogous compounds’ spectral profiles .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles; use a fume hood for synthesis/purification steps.

Exposure Mitigation: Avoid inhalation/contact (linked to H313/H333 hazards) and store in airtight containers away from light.

Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

First Aid: For eye exposure, rinse with water for 15+ minutes and seek medical evaluation .

Advanced: How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

Scaffold Modification: Syntize analogs with varying substituents on pyridine (e.g., electron-withdrawing groups) or thiophene (e.g., halogenation).

Biological Testing: Evaluate cytotoxicity (MTT assay) and target inhibition (IC₅₀) across derivatives.

QSAR Modeling: Use MOE or Schrödinger to correlate structural descriptors (e.g., logP, polar surface area) with activity.

Crystallographic Insights: Analyze derivative structures to identify conserved interaction motifs (e.g., hydrogen bonding at the propanamide carbonyl) .

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